molecular formula C7H6O3S B15080777 3-(Furan-2-yl)-2-thioxopropanoic acid CAS No. 4066-13-1

3-(Furan-2-yl)-2-thioxopropanoic acid

Cat. No.: B15080777
CAS No.: 4066-13-1
M. Wt: 170.19 g/mol
InChI Key: JWGRZUZKIVHWMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Furan-2-yl)-2-thioxopropanoic acid is an organic compound that features a furan ring and a thioxo group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-2-thioxopropanoic acid typically involves the reaction of furan derivatives with thiocarbonyl compounds under specific conditions. One common method includes the use of furan-2-carboxylic acid as a starting material, which undergoes a series of reactions involving thiolation and subsequent acidification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-2-thioxopropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan ring .

Scientific Research Applications

3-(Furan-2-yl)-2-thioxopropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-2-thioxopropanoic acid involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furan-2-yl)-2-thioxopropanoic acid is unique due to the presence of both a furan ring and a thioxo group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

4066-13-1

Molecular Formula

C7H6O3S

Molecular Weight

170.19 g/mol

IUPAC Name

3-(furan-2-yl)-2-sulfanylidenepropanoic acid

InChI

InChI=1S/C7H6O3S/c8-7(9)6(11)4-5-2-1-3-10-5/h1-3H,4H2,(H,8,9)

InChI Key

JWGRZUZKIVHWMX-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CC(=S)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.